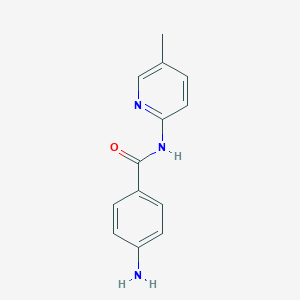
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Benzamide is a derivative of benzoic acid and is also known as 5-methyl-2-(p-aminophenyl) benzamide or N-(5-methyl-2-pyridyl)-p-aminobenzamide.
Mécanisme D'action
Benzamide is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. PARP inhibitors have been found to be effective in the treatment of cancer, as they sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been found to be effective in the treatment of cancer, as they induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, benzamide has been found to have anti-inflammatory and analgesic effects, as it inhibits the activity of cyclooxygenases (COXs), enzymes that are involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, benzamide has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, benzamide has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the use of benzamide in scientific research. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of benzamide derivatives with improved solubility and reduced cytotoxicity. Finally, benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Méthodes De Synthèse
Benzamide can be synthesized by reacting 5-methyl-2-pyridylamine with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to benzamide using a reducing agent such as zinc dust or sodium borohydride. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. Some of the scientific research applications of benzamide are discussed below.
Propriétés
Numéro CAS |
17710-08-6 |
|---|---|
Nom du produit |
Benzamide, p-amino-N-(5-methyl-2-pyridyl)- |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
Clé InChI |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Autres numéros CAS |
17710-08-6 |
Synonymes |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
